1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid

Physicochemical property Lipophilicity Hydrogen-bond donor

This α,α-disubstituted amino acid features a unique 4-difluoromethyl group that acts as a lipophilic hydrogen-bond donor, unlike -CF₃ analogs. It enforces conformational restriction for designing metabolically stable peptidomimetics targeting proteases or GPCRs. With demonstrated COX inhibitory activity, it's a validated scaffold for fluorine-scanning SAR studies.

Molecular Formula C8H13F2NO2
Molecular Weight 193.194
CAS No. 1955558-05-0
Cat. No. B2655720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid
CAS1955558-05-0
Molecular FormulaC8H13F2NO2
Molecular Weight193.194
Structural Identifiers
SMILESC1CC(CCC1C(F)F)(C(=O)O)N
InChIInChI=1S/C8H13F2NO2/c9-6(10)5-1-3-8(11,4-2-5)7(12)13/h5-6H,1-4,11H2,(H,12,13)
InChIKeyRFFBTRJCJIMMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid (CAS 1955558-05-0): Procurement-Grade Overview for Medicinal Chemistry and Fluorinated Building Block Applications


1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid (CAS 1955558-05-0) is a cyclic, non-proteinogenic α,α-disubstituted amino acid featuring a 4-difluoromethyl substituent on the cyclohexane ring. The compound possesses the molecular formula C₈H₁₃F₂NO₂ and a molecular weight of 193.19 g/mol . It is commercially available as a research-grade chemical (typical purity 95%) in powder form for room-temperature storage . The molecule contains three key functional motifs: a geminal amino-carboxylic acid moiety at the C1 position (α,α-disubstituted amino acid core), a difluoromethyl group (-CHF₂) at the C4 position, and a saturated cyclohexane scaffold. This structural arrangement positions the compound as a fluorinated building block for applications in medicinal chemistry, particularly in the synthesis of conformationally constrained peptidomimetics and fluorinated pharmaceutical intermediates .

Why 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid Cannot Be Substituted by In-Class Analogs Without Compromising Fluorination-Specific Parameters


In the selection of fluorinated cyclic amino acid building blocks, substitution based solely on structural similarity (e.g., replacing -CHF₂ with -CF₃) introduces material changes in key physicochemical parameters that directly affect downstream synthetic utility and pharmacological profile. The difluoromethyl group (-CHF₂) functions as a lipophilic hydrogen-bond donor via the C-H bond, a property entirely absent in the trifluoromethyl analog (-CF₃) which is a pure hydrogen-bond acceptor . This functional distinction alters the compound‘s capacity for specific intermolecular interactions in target binding, as well as its behavior in peptide coupling reactions where hydrogen-bonding capacity influences reaction kinetics and product stability [1]. Additionally, the α,α-disubstituted amino acid core imposes conformational restriction around the Cα-Cβ bond, a structural constraint that cannot be replicated by linear or less sterically hindered amino acid analogs without fundamentally altering backbone geometry in peptidomimetic design . These compound-specific features mean that generic substitution with commercially available non-fluorinated or trifluoromethyl cyclohexane amino acid analogs would fail to preserve the intended physicochemical and conformational design parameters.

Quantitative Differentiation Evidence for 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid (CAS 1955558-05-0) Against Closest Comparators


Lipophilicity and Hydrogen-Bond Donor Capacity: CHF₂ versus CF₃ Cyclohexane Amino Acid Analogs

The 4-difluoromethyl (-CHF₂) substituent in the target compound confers measurable hydrogen-bond donor capacity that is absent in the corresponding 4-trifluoromethyl (-CF₃) analog . Experimental determination of hydrogen-bond acidity (α₂ᴴ) for the CHF₂ group yields a value of 0.035, while the CF₃ group registers 0.000 as a pure hydrogen-bond acceptor only [1]. This quantifiable difference establishes that the target compound can engage in C-H···X hydrogen-bonding interactions that its trifluoromethyl counterpart cannot participate in .

Physicochemical property Lipophilicity Hydrogen-bond donor Drug design

COX Enzyme Inhibition Profile: 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid versus Clinical NSAID Benchmarks

In vitro cyclooxygenase (COX) inhibition assays demonstrate that 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid (designated DFMCA) exhibits measurable inhibitory activity against both COX-1 and COX-2 isoforms . The compound shows IC₅₀ values of 28.39 ± 0.03 μM for COX-1 and 23.8 ± 0.20 μM for COX-2 . For procurement context, these values establish baseline enzyme engagement relative to clinical NSAIDs (celecoxib: 0.04 μM for both isoforms; diclofenac: COX-1 6.74 μM, COX-2 1.10 μM) .

COX inhibition Enzyme assay Anti-inflammatory IC50

Conformational Constraint: α,α-Disubstituted Cyclohexane Scaffold versus Linear and Monosubstituted Amino Acid Analogs

The geminal amino-carboxylic acid motif at the C1 position (α,α-disubstitution) imposes conformational restriction that is absent in linear amino acids such as lysine analogs or in α-monosubstituted cyclohexane amino acids lacking the quaternary α-carbon . The 1-amino-cyclohexane-1-carboxylic acid core restricts backbone φ and ψ dihedral angles to helical or turn-inducing conformations , whereas linear α-amino acids possess full rotational freedom around the Cα-Cβ and Cα-CO bonds [1].

Conformational restriction Peptidomimetics α,α-Disubstituted amino acid Backbone geometry

High-Value Application Scenarios for 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid (CAS 1955558-05-0) Based on Differentiated Evidence


Fluorinated Peptidomimetic Synthesis Requiring Conformational Constraint and Hydrogen-Bond Donor Capacity

The α,α-disubstituted cyclohexane amino acid core enforces backbone conformational restriction that biases peptide secondary structure toward helical or turn geometries, a feature leveraged in designing metabolically stable peptidomimetics with enhanced target residence time . The 4-difluoromethyl group simultaneously provides a weak hydrogen-bond donor (α₂ᴴ = 0.035) for supplementary target interactions, a property that trifluoromethyl analogs cannot replicate [1]. This combination of conformational lock and fluorinated hydrogen-bond donor capacity makes the compound particularly suitable for designing constrained peptidomimetics targeting proteases, GPCRs, or protein-protein interaction interfaces where both 3D pharmacophore presentation and specific fluorine-mediated binding contributions are required .

Structure-Activity Relationship (SAR) Campaigns Targeting COX-Dependent Inflammatory Pathways

The compound's demonstrated in vitro COX-1 and COX-2 inhibitory activity (IC₅₀ values 28.39 μM and 23.8 μM, respectively) establishes this scaffold as a tractable starting point for medicinal chemistry optimization . The moderate micromolar potency provides a measurable baseline for SAR exploration, while the difluoromethyl group offers a distinct physicochemical handle for modulating target engagement and metabolic stability relative to non-fluorinated or trifluoromethyl analogs . This application scenario is appropriate for early-stage discovery programs where a fluorinated amino acid core is required to explore the chemical space around COX-active or related enzyme targets .

Synthesis of Fluorinated Pharmaceutical Intermediates via Peptide Coupling and Derivatization

The carboxylic acid and amino functional groups enable direct incorporation into peptide chains via standard solid-phase or solution-phase coupling protocols . The 4-difluoromethyl substituent imparts increased lipophilicity and altered hydrogen-bonding capacity to the resulting peptide or peptidomimetic product compared to non-fluorinated or trifluoromethyl analogs [1]. This compound serves as a versatile building block for generating fluorinated intermediates in medicinal chemistry programs, particularly where the combination of α,α-disubstitution-induced conformational bias and CHF₂-mediated physicochemical tuning is required for lead optimization .

Comparative Fluorine Scanning Studies to Evaluate CHF₂ versus CF₃ Pharmacological Impact

The quantifiable difference in hydrogen-bond donor capacity (CHF₂: α₂ᴴ = 0.035; CF₃: α₂ᴴ = 0.000) provides a basis for systematic fluorine-scanning experiments in drug discovery . By comparing the target compound with its 4-trifluoromethyl analog, researchers can isolate the contribution of fluorine-mediated hydrogen-bond donation to target affinity, selectivity, and pharmacokinetic parameters . This application is essential for lead optimization campaigns seeking to rationally balance lipophilicity, metabolic stability, and specific target engagement conferred by fluorinated substituents [1].

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